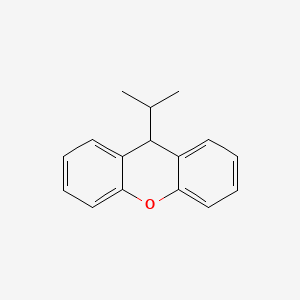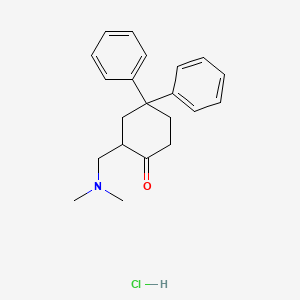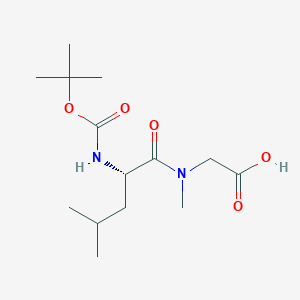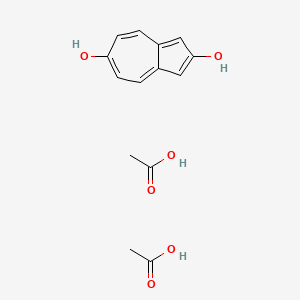
9-(Propan-2-YL)-9H-xanthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Propan-2-YL)-9H-xanthene is an organic compound belonging to the xanthene family Xanthenes are tricyclic compounds consisting of two benzene rings fused to a central pyran ring The compound this compound is characterized by the presence of an isopropyl group attached to the ninth position of the xanthene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Propan-2-YL)-9H-xanthene typically involves the alkylation of xanthene. One common method is the Friedel-Crafts alkylation, where xanthene is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
9-(Propan-2-YL)-9H-xanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form xanthone derivatives.
Reduction: Reduction reactions can convert it to dihydroxanthene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the xanthene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Xanthone derivatives.
Reduction: Dihydroxanthene derivatives.
Substitution: Various substituted xanthenes depending on the reagent used.
Aplicaciones Científicas De Investigación
9-(Propan-2-YL)-9H-xanthene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore.
Mecanismo De Acción
The mechanism of action of 9-(Propan-2-YL)-9H-xanthene varies depending on its application. In biological systems, it may interact with cellular components through non-covalent interactions, such as hydrogen bonding and van der Waals forces. Its photophysical properties allow it to act as a fluorescent probe, where it absorbs light at a specific wavelength and emits light at a different wavelength, aiding in the visualization of biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Xanthene: The parent compound without the isopropyl group.
Xanthone: An oxidized derivative of xanthene.
Fluorescein: A xanthene derivative widely used as a fluorescent dye.
Uniqueness
9-(Propan-2-YL)-9H-xanthene is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and physical properties. This structural modification can enhance its stability and alter its interaction with other molecules, making it a valuable compound for specific applications.
Propiedades
Número CAS |
63710-08-7 |
|---|---|
Fórmula molecular |
C16H16O |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
9-propan-2-yl-9H-xanthene |
InChI |
InChI=1S/C16H16O/c1-11(2)16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h3-11,16H,1-2H3 |
Clave InChI |
NNYWTBGJYCOBOF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1C2=CC=CC=C2OC3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(2-Formamidophenyl)-3-oxopropyl]acetamide](/img/structure/B14486651.png)



![1H-Benzimidazole-1-butanesulfonic acid, 5,6-dichloro-2-[(1,3-diethyltetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)ethylidene]-3-ethyl-2,3-dihydro-, sodium salt](/img/structure/B14486672.png)
![N-[3-(Hexadecylamino)propyl]octadecanamide](/img/structure/B14486678.png)
![9-Azabicyclo[6.1.0]nonane, 9-[(4-methylphenyl)sulfonyl]-](/img/structure/B14486684.png)

![2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide](/img/structure/B14486709.png)
![2-{2-[2-(2-Hydroxyethoxy)phenoxy]ethoxy}phenol](/img/structure/B14486712.png)

![N-Methyl-N'-(2-{[1-(5-methyl-1H-imidazol-4-yl)ethyl]sulfanyl}ethyl)thiourea](/img/structure/B14486717.png)

![Ethyl acetamido[(3-methylbutyl)sulfanyl]acetate](/img/structure/B14486739.png)
